molecular formula C13H12BrNO3S B2675816 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1007999-08-7

7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B2675816
CAS No.: 1007999-08-7
M. Wt: 342.21
InChI Key: JEHQSUMOUVWRPC-UHFFFAOYSA-N
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Description

Evolution of Pyrrolo[2,1-b]thiazole Research in Heterocyclic Chemistry

Pyrrolo[2,1-b]thiazoles represent a critical class of fused bicyclic heterocycles combining pyrrole and thiazole motifs. Early work focused on synthetic accessibility, with Hantzsch thiazole synthesis serving as a foundational method for constructing thiazole rings through cyclocondensation of thioamides and α-halo carbonyl compounds. The integration of microwave-assisted N-alkylation, as demonstrated in the synthesis of carbohydrate-linked pyrrolo[2,1-b]thiazoles, marked a technological advancement, reducing reaction times from hours to minutes while improving yields.

Structural diversification efforts have prioritized substitutions at C-2, C-5, and C-7a positions to modulate electronic and steric properties. For instance, 3-carboxylic acid derivatives like the target compound emerged from systematic studies on carboxyl group introduction to enhance hydrogen-bonding capabilities for biological targeting. The table below summarizes key synthetic milestones:

Table 1. Milestones in Pyrrolo[2,1-b]thiazole Synthesis

Year Innovation Key Reagents/Conditions Impact
2003 Formylation-driven cyclization DMF·POCl₃ complex Enabled 7-carboxylic acid derivatives
2014 Microwave-assisted N-alkylation MW irradiation, K₂CO₃, DMF Reduced reaction times to 10–15 min
2023 Nucleophile-induced ring contraction Alkanols, benzylamine, arylamines Access to C-7a aryl substitutions

Historical Development of Hexahydropyrrolo[2,1-b]thiazole Research

Hexahydropyrrolo[2,1-b]thiazoles, characterized by partial saturation of the pyrrole ring, gained prominence due to their enhanced conformational rigidity compared to fully aromatic analogs. Early routes relied on nucleophilic substitutions of chiral precursors, as exemplified by Katritzky’s synthesis of ethyl hexahydropyrrolo[2,1-b]thiazole-3-carboxylates using benzotriazole intermediates (56–82% yields).

Recent advances include ring-contraction strategies applied to pyrrolo[2,1-c]benzothiazine-1,2,4-triones, where treatment with nucleophiles like methanol or benzylamine induces 1,4-thiazine-to-pyrrolobenzothiazole rearrangement. This method proved particularly effective for introducing aryl groups at C-7a, a critical modification for tuning pharmacokinetic properties. The table below contrasts synthetic approaches:

Table 2. Comparative Analysis of Hexahydropyrrolo[2,1-b]thiazole Syntheses

Method Starting Material Key Step Yield Range
Nucleophilic substitution Benzotriazole intermediates SN2 at C-3 56–82%
Ring contraction 1,4-Benzothiazine triones Nucleophile-induced cyclization 65–78%
Microwave-assisted alkylation Thiazolidin-4-ones MW-accelerated N-alkylation 70-85%

Current Research Paradigms in Bromophenyl-Substituted Thiazole Derivatives

4-Bromophenyl substitutions at C-7a in hexahydropyrrolo[2,1-b]thiazoles have become a focal point due to the bromine atom’s dual role as a synthetic handle for cross-coupling reactions and a modulator of lipophilicity. Recent studies highlight enhanced bioactivity profiles when combining bromophenyl groups with carboxylic acid moieties at C-3, as seen in the target compound.

Antiviral screening of related structures demonstrated 97.8–98.1% inhibition of Junín virus replication at 12.5 mM concentrations, though cytotoxicity remains a challenge. In cancer research, 3-aroylpyrrolo[2,1-b]benzothiazoles exhibit CENP-E inhibitory activity (IC₅₀ = 0.8–1.2 µM), suggesting potential for targeted therapies. The bromine atom’s electron-withdrawing effect also stabilizes intermediates in Suzuki-Miyaura couplings, enabling diversification into biaryl analogs.

Table 3. Bioactivity of Selected Bromophenyl-Thiazole Hybrids

Compound Class Target Activity Metric Reference
5-Aroylpyrrolo[2,1-b]thiazoles Junín virus 97.8% inhibition at 12.5 mM
3-Aroylpyrrolobenzothiazoles CENP-E kinase IC₅₀ = 0.8–1.2 µM
Thiazolyl-pyrazoline hybrids Mycobacterium tuberculosis MIC = 6.25 µg/mL

Properties

IUPAC Name

7a-(4-bromophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c14-9-3-1-8(2-4-9)13-6-5-11(16)15(13)10(7-19-13)12(17)18/h1-4,10H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHQSUMOUVWRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by cyclization and oxidation steps to introduce the hexahydropyrrolo and carboxylic acid functionalities . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including those similar to 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid, exhibit broad-spectrum antibacterial activity. For instance, studies have shown that specific thiazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis, with effective minimum inhibitory concentrations (MIC) reported . The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological targets.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies on related thiazole derivatives have demonstrated promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The anticancer efficacy is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies further support these findings by illustrating favorable binding interactions between these compounds and cancer-related targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of intermediates through reactions involving thiocarbamide or benzenecarbothioamide derivatives . Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies highlight the applications of this compound in therapeutic chemistry:

  • Antibacterial Activity : A study reported that derivatives containing the thiazole moiety displayed significant antibacterial properties against Gram-positive bacteria. The most potent derivatives were found to inhibit bacterial growth effectively at low concentrations .
  • Anticancer Research : In another study focusing on thiazole-based compounds, specific derivatives were shown to exhibit high cytotoxicity against breast cancer cell lines. The research indicated that modifications in the chemical structure could enhance anticancer activity significantly .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
AntimicrobialExhibits broad-spectrum antibacterial activity against various pathogens.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, particularly breast cancer.
Drug DevelopmentServes as a lead compound for synthesizing new therapeutic agents.

Mechanism of Action

The mechanism of action of 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of the target compound with its structural analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid C₁₃H₁₁BrN₂O₃S 4-Bromophenyl 355.21 Not reported Not reported
5-Oxo-7α-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1008946-76-6) C₁₃H₁₃N₂O₃S Phenyl 263.31 173–175 525.6 ± 50.0
7a-(4-Methylphenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 565193-17-1) C₁₄H₁₅N₂O₃S 4-Methylphenyl 291.34 Not reported Not reported
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (CID 3736382) C₇H₉N₂O₃S None (base core) 201.22 Not reported Not reported

Key Observations :

  • Molecular Weight : The bromophenyl substituent increases molecular weight significantly (355.21 g/mol) compared to phenyl (263.31 g/mol) and methylphenyl (291.34 g/mol) analogs.
  • Melting Point : The phenyl analog exhibits a melting point of 173–175°C, likely due to π-π stacking and hydrogen bonding. Bromine’s bulkiness may elevate the target compound’s melting point, but data is unavailable .
  • Boiling Point : The phenyl analog’s high boiling point (525.6°C) suggests strong intermolecular interactions, which bromine’s polarizability could further enhance .
Anticancer Potential
  • 4-Bromophenyl Derivatives : Compounds like (3R,7aR)-3-((1H-indol-3-yl)methyl)-7a-(4-bromophenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7d) exhibit anticancer activity, with bromine enhancing lipophilicity and target binding in hydrophobic enzyme pockets .
  • 4-Chlorophenyl Analogs : Similar derivatives (e.g., 7c) show comparable activity, but bromine’s larger atomic radius may improve binding affinity due to stronger halogen bonding .
Supramolecular Assembly
  • Thiazolo[3,2-a]pyrimidine derivatives with 4-bromophenyl groups form homochiral assemblies via Br···π interactions, a property critical for crystallization and chiral separation .

Solubility and Reactivity

  • Solubility : The carboxylic acid group enhances water solubility, but bromine’s hydrophobicity may reduce it compared to the unsubstituted core (CID 3736382). Methylphenyl analogs likely exhibit intermediate solubility .
  • Reactivity : Bromine’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to methylphenyl derivatives. This could influence ionization state under physiological conditions .

Biological Activity

7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The compound features a bromophenyl group and a thiazole ring, which may enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrNO3SC_{13}H_{12}BrNO_3S with a molecular weight of 342.21 g/mol. Its structure is characterized by a fused bicyclic system that includes both thiazole and hexahydropyrrole moieties, contributing to its lipophilicity and potential interactions with biological targets .

PropertyValue
Molecular FormulaC13H12BrNO3S
Molecular Weight342.21 g/mol
CAS Number1007999-08-7
Purity≥ 98%

The biological activity of this compound is thought to involve several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the thiazole ring is known to enhance interaction with bacterial enzymes .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity by scavenging free radicals, which could contribute to their therapeutic effects in oxidative stress-related diseases .

Antimicrobial Activity

In vitro studies on analogous thiazole derivatives suggest that they possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against M. tuberculosis have been reported as low as 0.045 µg/mL for structurally related compounds .

Antioxidant Activity

The antioxidant capabilities of similar compounds were quantified using DPPH and ABTS assays. For example:

  • A related compound exhibited an IC50 value comparable to ascorbic acid (0.87 µM), indicating strong free radical scavenging ability .

Case Studies

A review of literature on thiazole derivatives reveals several case studies that illustrate the potential applications of compounds similar to this compound:

  • Antitubercular Activity : A study demonstrated that thiazole derivatives showed promising results against drug-resistant strains of M. tuberculosis, suggesting that modifications to the thiazole structure could enhance efficacy against resistant strains .
  • Anticancer Potential : Research into thiazole-containing compounds has indicated potential anticancer properties through apoptosis induction in cancer cell lines .

Q & A

Q. What safety protocols are essential for handling brominated intermediates?

  • Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to brominated vapors.
  • Waste Disposal : Quench reactive bromine byproducts with Na₂S₂O₃ before aqueous neutralization.
  • Training : Mandatory 100% pass rate on safety exams covering emergency procedures for halogenated compound spills .

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